2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a compound used for proteomics research . It is a derivative of tetrahydroquinoline, a colorless oil, and is a chiral compound due to the presence of the methyl substituent .
Molecular Structure Analysis
The molecular weight of this compound is 263.21 . The related compound, 2-Methyl-1,2,3,4-tetrahydroisoquinoline, has a molecular formula of C10H13N .Scientific Research Applications
Redox-Annulations and Dual C–H Functionalization
One area of research involves redox-annulations of cyclic amines like 1,2,3,4-tetrahydroisoquinoline, demonstrating applications in organic synthesis through dual C–H functionalization processes. These studies explore how tetrahydroquinolines undergo redox-neutral annulations with electron-deficient aldehydes, highlighting the role of acetic acid as a solvent and promoter (Paul, Adili, & Seidel, 2019). Another study elaborates on similar annulations facilitated by ortho-cyanomethylbenzaldehydes, leading to β-aminonitriles convertible to β-aminoalcohols in a diastereoselective fashion (Paul, Chandak, Ma, & Seidel, 2020).
Catalytic N-methylation Using CO2 and H2
Research has also focused on the catalytic N-methylation of quinolines, including tetrahydroquinolines, using CO2 and H2. This process represents a green chemistry approach, offering a method to synthesize N-methyl-tetrahydroquinolines (MTHQs) with high yield and selectivity, utilizing Ru-triphos complexes as catalysts. The efficient synthesis of MTHQs highlights potential applications in pharmaceutical synthesis and material science (He, Liu, Qian, Lu, Guo, Zhang, & Han, 2017).
Domino Reactions for Tetrahydroquinoline Derivatives
Another interesting application is the synthesis of new 1,2,3,4-tetrahydroquinoline derivatives through domino reactions of aromatic amines with cyclic enol ethers. This approach is facilitated by indium chloride in water, providing an efficient method to synthesize various tetrahydroquinoline derivatives, which are important structures in many natural products and potential therapeutic agents (Zhang & Li, 2002).
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25 complex , which is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect the cdk5/p25 complex, leading to hyperphosphorylation of tau .
Pharmacokinetics
The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .
Result of Action
Related compounds have been shown to cause hyperphosphorylation of tau, which is associated with neurodegenerative diseases .
Properties
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;;/h2-5,10H,6-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYIZLQEUUQXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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